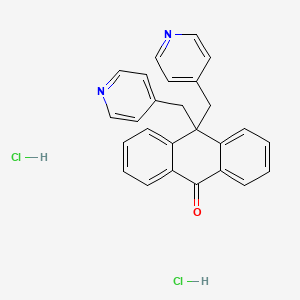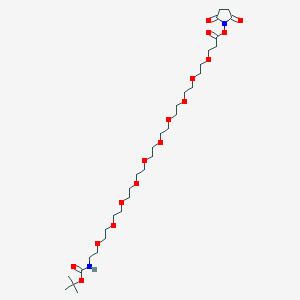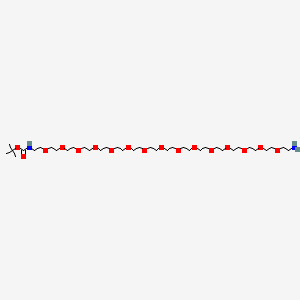
XE 991 dihydrochloride
説明
XE 991 dihydrochloride is a potent and selective blocker of KCNQ voltage-gated potassium channels . It blocks M current with IC50 values of 0.98 μM (M-current), 0.71 μM (KCNQ 2), 0.75 μM (KCNQX 1), >100 μM (Kv1.2) and >43 μM (Kv4.3) . It is also a potent pulmonary vasoconstrictor .
Molecular Structure Analysis
The molecular formula of XE 991 dihydrochloride is C26H20N2O.2HCl .Physical And Chemical Properties Analysis
XE 991 dihydrochloride has a molecular weight of 449.37 . It is soluble in water to 100 mM .科学的研究の応用
Blocker of KCNQ Voltage-Gated Potassium Channels
XE 991 dihydrochloride is a potent and selective blocker of KCNQ voltage-gated potassium channels . It blocks M current with IC50 values of 0.98 μM (M-current), 0.71 μM (KCNQ 2), 0.75 μM (KCNQX 1), >100 μM (Kv1.2) and >43 μM (Kv4.3) .
Neuroscience Research
In the field of neuroscience, XE 991 dihydrochloride has been used to explore the roles of KCNQ channels in neuronal regulation throughout the body . It has been found to enhance acetylcholine release from rat brain slices .
Cognitive Enhancement
XE 991 dihydrochloride has been shown to be a cognitive enhancer following oral administration in vivo . This makes it a potential therapeutic agent for cognitive disorders.
Research in Synaptic Plasticity
XE 991 dihydrochloride has been found to facilitate Long Term Potentiation (LTP), a process that is crucial for the strengthening of synapses and is considered one of the major cellular mechanisms that underlies learning and memory .
Research in Alzheimer’s Disease
XE 991 dihydrochloride has been used in research related to Alzheimer’s disease . A study revealed a novel antioxidant K+ channel-independent effect of the M-current inhibitor XE-991 in an in vitro model of glucose metabolism impairment, which is frequently observed in the beginning stage of Alzheimer’s disease .
Cardiology Research
In cardiology, XE 991 dihydrochloride has been identified as a potent pulmonary vasoconstrictor . This suggests potential applications in the study of pulmonary hypertension and other cardiovascular conditions.
作用機序
Target of Action
XE 991 dihydrochloride is a potent and selective blocker of K V 7 (KCNQ) voltage-gated potassium channels . It blocks K V 7.2+7.3 (KCNQ2+3) / M-currents and K V 7.1 (KCNQ1) homomeric channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.
Mode of Action
XE 991 dihydrochloride interacts with its targets by blocking the K V 7 (KCNQ) voltage-gated potassium channels . This blocking action inhibits the flow of potassium ions through the channels, which can alter the electrical activity of the cells.
Biochemical Pathways
The primary biochemical pathway affected by XE 991 dihydrochloride is the potassium ion transport pathway . By blocking the K V 7 (KCNQ) voltage-gated potassium channels, XE 991 dihydrochloride disrupts the normal flow of potassium ions in and out of the cells. This disruption can lead to changes in the electrical activity of the cells and affect various downstream processes.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The blocking of K V 7 (KCNQ) voltage-gated potassium channels by XE 991 dihydrochloride leads to an augmentation of hippocampal ACh release . This action of XE 991 dihydrochloride has been associated with cognitive enhancement following oral administration in vivo .
Safety and Hazards
将来の方向性
While the specific future directions for XE 991 dihydrochloride are not detailed in the search results, it is mentioned that it can be used in the study of neurological disorders . Additionally, a study reveals an off-target antioxidant effect of XE-991 and paves the way toward the further evaluation of new therapeutic uses of already existing molecules to accelerate the process of developing an effective therapy to counteract Alzheimer’s disease .
特性
IUPAC Name |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGWMARIFDNZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662764 | |
| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
XE 991 dihydrochloride | |
CAS RN |
122955-42-4 | |
| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122955-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







